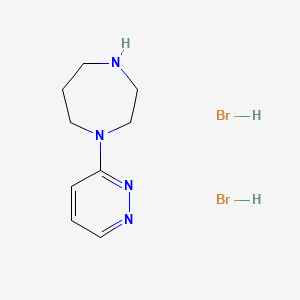

Dihidrobromuro de 1-(piridazin-3-il)-1,4-diazepano

Descripción general

Descripción

The compound “1-(Pyridazin-3-yl)-1,4-diazepane dihydrobromide” is a chemical compound used in scientific research. It is a salt with a molecular weight of 340.06 . The IUPAC name for this compound is [1- (3-pyridazinyl)-2-pyrrolidinyl]methanamine dihydrobromide .

Synthesis Analysis

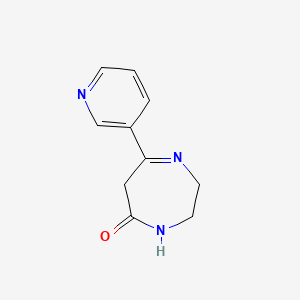

The synthesis of pyrrolidine derivatives, which are part of the structure of the compound, has been discussed in various studies . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The pyridazine ring, which is part of the structure of the compound, is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity . These properties contribute to unique applications in molecular recognition .Chemical Reactions Analysis

The pyrrolidine ring, which is part of the structure of the compound, is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is characterized by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Physical And Chemical Properties Analysis

The compound has a molecular weight of 340.06 . The InChI code for the compound is 1S/C9H14N4.2BrH/c10-7-8-3-2-6-13 (8)9-4-1-5-11-12-9;;/h1,4-5,8H,2-3,6-7,10H2;2*1H .Aplicaciones Científicas De Investigación

Actividad Antimicrobiana

Dihidrobromuro de 1-(piridazin-3-il)-1,4-diazepano: se ha estudiado por sus posibles propiedades antimicrobianas. Los derivados de piridazina son conocidos por exhibir una amplia gama de actividades farmacológicas, incluyendo efectos antimicrobianos . Este compuesto, con su estructura única, podría ser fundamental en el desarrollo de nuevos agentes antimicrobianos que sean efectivos contra cepas resistentes de bacterias y otros patógenos.

Efectos Antidepresivos y Anxiolíticos

El andamiaje de piridazina es reconocido por sus actividades antidepresivas y ansiolíticas. La investigación sobre el This compound podría conducir al desarrollo de nuevos tratamientos para los trastornos del estado de ánimo. Su eficacia y perfil de seguridad pueden ofrecer ventajas sobre las terapias existentes .

Terapéutica Cardiovascular

Los derivados de piridazina han mostrado promesa en la medicina cardiovascular, particularmente como agentes cardiotónicos. Los análogos estructurales del This compound se han encontrado potentes en la mejora de la contractilidad cardíaca, lo que podría ser beneficioso en el tratamiento de la insuficiencia cardíaca .

Aplicaciones Antiinflamatorias y Analgésicas

Las posibles propiedades antiinflamatorias y analgésicas del compuesto lo convierten en un candidato para el tratamiento del dolor crónico y las enfermedades inflamatorias. Al modular las vías inflamatorias, podría proporcionar alivio sin los efectos secundarios asociados con los medicamentos antiinflamatorios tradicionales .

Investigación Anticancerígena

Los derivados de piridazina se están explorando por sus propiedades anticancerígenas. El This compound puede inhibir el crecimiento de las células cancerosas o interferir con las vías críticas para el desarrollo tumoral. Su papel en la investigación del cáncer podría ser significativo en el descubrimiento de nuevos tratamientos oncológicos .

Diseño Agroquímico

El anillo de piridazina está presente en algunos agroquímicos disponibles comercialmente. La investigación sobre el This compound podría conducir al desarrollo de nuevos herbicidas o pesticidas que sean más efectivos y ecológicos .

Agentes Neuroprotectores

Dado el potencial neuroactivo de los derivados de piridazina, el This compound podría investigarse como un agente neuroprotector. Podría desempeñar un papel en la protección de las células neuronales contra el daño o la degeneración en condiciones como la enfermedad de Alzheimer .

Efectos Antihipertensivos

El compuesto también podría explorarse por sus efectos antihipertensivos. Los derivados de piridazina se han asociado con actividades reductoras de la presión arterial, que podrían aprovecharse en el manejo de la hipertensión .

Mecanismo De Acción

Target of Action

Pyridazinone derivatives, which are structurally similar, have been shown to interact with a range of biological targets . For instance, both the arylpiperazinyl and the pyridazinone moieties are key elements for α 1-AR affinity .

Mode of Action

Pyridazinone derivatives have been shown to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that 1-(Pyridazin-3-yl)-1,4-diazepane dihydrobromide might interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

Given the pharmacological activities of related pyridazinone derivatives, it can be inferred that this compound may influence a variety of biochemical pathways .

Pharmacokinetics

The easy functionalization at various ring positions of pyridazinones makes them an attractive synthetic building block for designing and synthesis of new drugs . This suggests that the compound may have favorable pharmacokinetic properties.

Result of Action

Related pyridazinone derivatives have been shown to possess a wide range of pharmacological properties such as anti-inflammatory, antiulcer, antidiabetic, and antiplatelet activity . Therefore, it is plausible that 1-(Pyridazin-3-yl)-1,4-diazepane dihydrobromide may have similar effects.

Action Environment

The stability and efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other molecules .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

1-(Pyridazin-3-yl)-1,4-diazepane dihydrobromide is a relatively stable compound and can be easily synthesized in the laboratory. It is also non-toxic and has a low melting point, making it suitable for use in laboratory experiments. However, 1-(Pyridazin-3-yl)-1,4-diazepane dihydrobromide is not water soluble and can be difficult to dissolve in organic solvents. Additionally, its low solubility may limit its use in certain types of experiments.

Direcciones Futuras

There are many potential future directions for the use of 1-(Pyridazin-3-yl)-1,4-diazepane dihydrobromide. It could be used in the development of new drugs, such as anti-inflammatory, anti-cancer, and cardiovascular drugs. Additionally, it could be used in the development of new drug delivery systems, such as nanocarriers and liposomes. Furthermore, it could be used in the development of new imaging techniques, such as fluorescent imaging. Finally, 1-(Pyridazin-3-yl)-1,4-diazepane dihydrobromide could be used in the development of new materials, such as polymers and nanomaterials.

Análisis Bioquímico

Biochemical Properties

1-(Pyridazin-3-yl)-1,4-diazepane dihydrobromide plays a significant role in various biochemical reactions. The pyridazine ring within this compound interacts with several enzymes, proteins, and other biomolecules. For instance, the pyridazine ring’s dual hydrogen-bonding capacity allows it to form stable interactions with enzyme active sites, potentially inhibiting or modulating enzyme activity . Additionally, the high dipole moment of the pyridazine ring facilitates π-π stacking interactions with aromatic amino acids in proteins, further stabilizing these interactions . These properties enable 1-(Pyridazin-3-yl)-1,4-diazepane dihydrobromide to act as a versatile scaffold in drug design and molecular recognition studies.

Cellular Effects

1-(Pyridazin-3-yl)-1,4-diazepane dihydrobromide exerts various effects on different types of cells and cellular processes. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the pyridazine ring’s ability to interact with key signaling proteins can alter downstream signaling cascades, leading to changes in gene expression and cellular responses . Additionally, 1-(Pyridazin-3-yl)-1,4-diazepane dihydrobromide may affect cellular metabolism by interacting with metabolic enzymes, thereby influencing metabolic flux and metabolite levels . These cellular effects highlight the compound’s potential as a tool for studying cellular processes and developing therapeutic agents.

Molecular Mechanism

The molecular mechanism of action of 1-(Pyridazin-3-yl)-1,4-diazepane dihydrobromide involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, π-π stacking, and other non-covalent interactions . These binding interactions can lead to enzyme inhibition or activation, depending on the nature of the interaction and the target enzyme . Furthermore, 1-(Pyridazin-3-yl)-1,4-diazepane dihydrobromide can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional machinery . These molecular mechanisms underpin the compound’s diverse biological activities and potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(Pyridazin-3-yl)-1,4-diazepane dihydrobromide can change over time due to factors such as stability and degradation. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time when exposed to light, heat, or other environmental factors . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with some studies reporting sustained modulation of cellular processes over extended periods . These temporal effects are important considerations for experimental design and the development of therapeutic applications.

Dosage Effects in Animal Models

The effects of 1-(Pyridazin-3-yl)-1,4-diazepane dihydrobromide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme modulation and improved cellular function . At higher doses, toxic or adverse effects may be observed, including cellular toxicity and disruption of normal cellular processes . Threshold effects have been reported, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing significant harm . These dosage effects are crucial for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

1-(Pyridazin-3-yl)-1,4-diazepane dihydrobromide is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s pyridazine ring can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . Additionally, the compound can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby altering the levels of specific metabolites . These interactions with metabolic pathways highlight the compound’s potential impact on cellular metabolism and its relevance in drug development.

Transport and Distribution

The transport and distribution of 1-(Pyridazin-3-yl)-1,4-diazepane dihydrobromide within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through specific transporters, such as organic cation transporters, and distributed to different cellular compartments . Binding proteins within the cell can further influence the compound’s localization and accumulation, affecting its biological activity . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential and minimizing off-target effects.

Subcellular Localization

The subcellular localization of 1-(Pyridazin-3-yl)-1,4-diazepane dihydrobromide plays a critical role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, the pyridazine ring may contain specific motifs that facilitate its localization to the nucleus, where it can interact with transcription factors and modulate gene expression . Additionally, the compound’s localization to other organelles, such as mitochondria or the endoplasmic reticulum, can influence its effects on cellular metabolism and signaling . These subcellular localization patterns are important for understanding the compound’s mechanism of action and optimizing its therapeutic applications.

Propiedades

IUPAC Name |

1-pyridazin-3-yl-1,4-diazepane;dihydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4.2BrH/c1-3-9(12-11-5-1)13-7-2-4-10-6-8-13;;/h1,3,5,10H,2,4,6-8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPOMMSPMAIPIMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C2=NN=CC=C2.Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Br2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,2S,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B1395353.png)

![[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methanol hydrochloride](/img/structure/B1395356.png)

![1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B1395359.png)

![Imidazo[1,2-a]pyridin-5-amine hydrochloride](/img/structure/B1395362.png)

![Benzyl (4-aminobicyclo[2.1.1]hexan-1-yl)carbamate](/img/structure/B1395363.png)